N-(2-sulfamoylethyl)benzamide

Medicinal chemistry Fragment-based drug discovery Ligand design

N-(2-Sulfamoylethyl)benzamide (CAS 4392-11-4, molecular formula C₉H₁₂N₂O₃S) is a small-molecule sulfamoylbenzamide featuring a primary sulfonamide (–SO₂NH₂) group connected via a two-carbon ethyl spacer to a benzamide core. This structure places it at the intersection of the benzamide and sulfonamide chemical classes, endowing it with a distinct hydrogen-bond donor/acceptor profile (2 HBD, 3 HBA, PSA 89.26 Ų) and intermediate hydrophilicity (logP ≈ –0.29) that differ substantially from both simple benzamides and directly ring-substituted sulfamoylbenzamides.

Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
Cat. No. B13169386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-sulfamoylethyl)benzamide
Molecular FormulaC9H12N2O3S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N
InChIInChI=1S/C9H12N2O3S/c10-15(13,14)7-6-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H2,10,13,14)
InChIKeyVWVNFSMZUMNDRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Sulfamoylethyl)benzamide: A Sulfamoylbenzamide Building Block for Chemical Biology and Fragment-Based Discovery


N-(2-Sulfamoylethyl)benzamide (CAS 4392-11-4, molecular formula C₉H₁₂N₂O₃S) is a small-molecule sulfamoylbenzamide featuring a primary sulfonamide (–SO₂NH₂) group connected via a two-carbon ethyl spacer to a benzamide core . This structure places it at the intersection of the benzamide and sulfonamide chemical classes, endowing it with a distinct hydrogen-bond donor/acceptor profile (2 HBD, 3 HBA, PSA 89.26 Ų) and intermediate hydrophilicity (logP ≈ –0.29) that differ substantially from both simple benzamides and directly ring-substituted sulfamoylbenzamides [1]. The compound is commercially available at 95% purity from multiple suppliers and serves as a versatile synthetic intermediate, as evidenced by its use as a fragment hit in crystallographic screens (PDB 7I0O) and as a scaffold component in patent-derived chemical series [2].

Why Generic Replacement of N-(2-Sulfamoylethyl)benzamide with Other Benzamides or Sulfonamides Compromises Project Reproducibility


Substituting N-(2-sulfamoylethyl)benzamide with a generic benzamide (e.g., benzamide itself or N-ethylbenzamide) or a ring-substituted sulfamoylbenzamide (e.g., 2-sulfamoylbenzamide) introduces uncontrolled variables in hydrogen-bonding capacity, conformational flexibility, and ligand-binding geometry that can invalidate a structure–activity relationship (SAR) campaign [1]. The ethyl spacer between the benzamide carbonyl and the sulfamoyl group creates a four-bond rotational degree of freedom that is absent in directly ring-fused sulfamoylbenzamides; the primary sulfonamide –SO₂NH₂ terminus contributes an additional hydrogen-bond donor and acceptor pair not present in tertiary sulfonamides, N-alkyl sulfonamides, or simple benzamides . Crystallographic evidence from the VatD acetyltransferase fragment screen demonstrates that even subtle modifications—such as 4-fluorobenzoylation of the benzamide nitrogen—alter binding pose and ligand fit statistics, underscoring that the parent N-(2-sulfamoylethyl)benzamide is not functionally interchangeable with close analogs [2]. Procurement of the exact compound, rather than a presumed equivalent, is therefore essential for maintaining SAR integrity.

Quantitative Differentiation of N-(2-Sulfamoylethyl)benzamide Against Closest Analogs


Hydrogen-Bond Donor/Acceptor Signature Distinguishes N-(2-Sulfamoylethyl)benzamide from Simple Benzamides

N-(2-Sulfamoylethyl)benzamide provides 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA), compared with 1 HBD and 1 HBA for the simplest analog benzamide. This doubled HBD count arises from the terminal primary sulfonamide –SO₂NH₂ group, which is not present in N-ethylbenzamide or N-(2-hydroxyethyl)benzamide. The additional donor/acceptor pair enables distinct interaction patterns with biological targets, as demonstrated by the binding of its 4-fluorobenzoyl derivative in the VatD crystal structure where the sulfamoyl oxygen and nitrogen engage the protein backbone [1].

Medicinal chemistry Fragment-based drug discovery Ligand design

Conformational Flexibility via Ethyl Spacer Separates N-(2-Sulfamoylethyl)benzamide from Ring-Fused Sulfamoylbenzamides

The ethyl linker between the benzamide carbonyl and the sulfamoyl sulfur in N-(2-sulfamoylethyl)benzamide introduces 4 rotatable bonds, compared with 2 rotatable bonds in 2-sulfamoylbenzamide where the sulfamoyl group is directly attached to the benzene ring . This additional conformational freedom allows the sulfamoyl group to sample a larger volume of chemical space and adapt to diverse binding pockets. The crystal structure of the 4-fluorobenzoyl derivative bound to VatD shows the ethyl spacer adopting a gauche conformation that positions the sulfamoyl group for optimal interactions—a geometry that would be sterically impossible for ring-constrained analogs [1].

Conformational analysis Structure-based design Linker optimization

Fragment Hit Validation: Crystallographic Binding Mode Confirms Target Engagement Over Non-Binders

The 4-fluorobenzoyl derivative of N-(2-sulfamoylethyl)benzamide (Z747549372) was identified as a fragment hit in a PanDDA crystallographic screen against Enterococcus faecium VatD, a streptogramin A acetyltransferase implicated in antibiotic resistance [1]. The ligand occupies the active site with a real-space correlation coefficient (RSCC) of 0.775–0.854 across three crystallographically independent copies, indicating well-defined electron density for a fragment of this size (molecular weight ~348 Da). In contrast, many fragments in the same screen failed to produce interpretable density, and the parent compound N-(2-sulfamoylethyl)benzamide—being smaller and lacking the 4-fluorobenzoyl group—would be expected to bind with different affinity and pose, if at all [2].

Fragment-based screening X-ray crystallography Antibiotic resistance

Patent-Documented Scaffold Utility: N-(2-Sulfamoylethyl)benzamide as a Key Intermediate in Kinase and Enzyme Inhibitor Series

The N-(2-sulfamoylethyl)benzamide motif appears as a substructure in multiple patent-disclosed bioactive molecules, including CDK9 inhibitors (US9650358, Example 19: IC₅₀ = 39 nM for a benzimidazole-containing derivative) and lysyl oxidase homolog 2 inhibitors (compound with IC₅₀ < 100 nM) [1][2]. By contrast, the simpler N-ethylbenzamide or N-(2-hydroxyethyl)benzamide scaffolds lack the terminal sulfonamide that provides key interactions in these ATP-binding site and exosite-targeting chemotypes. The patent corpus demonstrates that N-(2-sulfamoylethyl)benzamide is not merely a theoretical intermediate but a validated precursor to potent tool compounds and lead molecules [3].

Patent analysis Kinase inhibitors Chemical synthesis

LogP and PSA Positioning: Balanced Physicochemical Profile Relative to Rule-of-Five Chemical Space

N-(2-Sulfamoylethyl)benzamide exhibits a logP of –0.29 to –0.24 and a topological polar surface area (TPSA) of 89.26 Ų, placing it in a more hydrophilic region of chemical space compared with N-ethylbenzamide (estimated logP ~1.0, TPSA ~29 Ų) and in a comparable hydrophilicity range to 2-sulfamoylbenzamide (logP ~0.0, TPSA ~106 Ų) but with a distinct spatial distribution of polar atoms due to the ethyl spacer . All computed values fall within Lipinski's Rule of Five: molecular weight 228.27 (<500), logP <5, HBD = 2 (<5), HBA = 3 (<10) [1]. The intermediate hydrophilicity and compliance with drug-likeness filters make the scaffold suitable for both fragment-based screening and lead optimization without requiring extensive property optimization.

Physicochemical profiling Drug-likeness Library design

Commercial Sourcing Reproducibility: Defined Purity and Characterization Relative to Custom-Synthesized Analogs

N-(2-Sulfamoylethyl)benzamide is commercially available from multiple vendors (Enamine, Leyan) at a certified purity of 95%, with batch-to-batch consistency supported by NMR and MS characterization . In contrast, close analogs such as N-(2-(N-benzylsulfamoyl)ethyl)benzamide or N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide are typically available only through custom synthesis, introducing variability in purity, characterization, and lead time. The 95% purity specification, combined with documented MDL number (MFCD12784777) and InChIKey (VWVNFSMZUMNDRF-UHFFFAOYSA-N), ensures unambiguous compound identity and facilitates reproducible experimental outcomes [1].

Procurement Quality control Reproducibility

Procurement-Driven Application Scenarios for N-(2-Sulfamoylethyl)benzamide


Fragment-Based Drug Discovery (FBDD) Library Construction

N-(2-Sulfamoylethyl)benzamide is a validated fragment hit scaffold, as demonstrated by its 4-fluorobenzoyl derivative's co-crystal structure with Enterococcus faecium VatD (PDB 7I0O, resolution 1.98 Å) [1]. The compound's molecular weight (228.27 Da) falls within the optimal fragment range, its 2 HBD and 3 HBA provide diverse interaction potential, and its 4 rotatable bonds allow conformational adaptation to diverse binding sites. Procurement of this fragment enables inclusion in screening libraries targeting acetyltransferases, sulfonamide-binding proteins, or any target class where primary sulfonamide interactions are sought.

Kinase and Epigenetic Probe Synthesis

The N-(2-sulfamoylethyl)benzamide scaffold has yielded sub-100 nM inhibitors of CDK9 and lysyl oxidase homolog 2 (LOXL2) when elaborated with appropriate aryl/heteroaryl substituents, as documented in patents US9650358 and US11072585 [2]. Medicinal chemistry teams synthesizing focused kinase inhibitor libraries or epigenetic probe compounds can use this building block as a starting point for parallel derivatization, leveraging the sulfamoyl group's ability to engage the ribose pocket or solvent-exposed regions of ATP-binding sites.

Structure–Activity Relationship (SAR) Expansion of Sulfamoylbenzamide STAT3 or h-NTPDase Inhibitors

The sulfamoylbenzamide class has produced potent STAT3 inhibitors (e.g., compound B12, IC₅₀ = 0.61–1.11 μM in MDA-MB-231, HCT-116, SW480 cells) and selective h-NTPDase inhibitors (e.g., compound 3i, IC₅₀ = 2.88 μM against h-NTPDase1) [3]. N-(2-Sulfamoylethyl)benzamide, with its ethyl spacer, provides a distinct linker geometry compared with the directly ring-substituted sulfamoylbenzamides used in those studies, enabling SAR expansion around the linker region without altering the benzamide core.

Building Block for Acylsulfamoylbenzamide Agrochemical Intermediates

Patents EP 1491527 A1 and US20100094052A1 describe acylsulfamoylbenzamides as pesticidal and herbicidal agents, with N-(2-sulfamoylethyl)benzamide serving as a key intermediate accessible via chlorination and amine coupling [4]. Agrochemical discovery groups requiring sulfamoyl-containing benzamide building blocks for library synthesis can procure this compound off-the-shelf at 95% purity, bypassing multi-step in-house synthesis and accelerating hit-to-lead timelines.

Quote Request

Request a Quote for N-(2-sulfamoylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.